tert-Butyl 3-(2-(tosyloxy)propoxy)-azetidine-1-carboxylate tert-Butyl 3-(2-(tosyloxy)propoxy)-azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1648864-43-0
VCID: VC3109266
InChI: InChI=1S/C18H27NO6S/c1-13-6-8-16(9-7-13)26(21,22)25-14(2)12-23-15-10-19(11-15)17(20)24-18(3,4)5/h6-9,14-15H,10-12H2,1-5H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OC(C)COC2CN(C2)C(=O)OC(C)(C)C
Molecular Formula: C18H27NO6S
Molecular Weight: 385.5 g/mol

tert-Butyl 3-(2-(tosyloxy)propoxy)-azetidine-1-carboxylate

CAS No.: 1648864-43-0

Cat. No.: VC3109266

Molecular Formula: C18H27NO6S

Molecular Weight: 385.5 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-(2-(tosyloxy)propoxy)-azetidine-1-carboxylate - 1648864-43-0

Specification

CAS No. 1648864-43-0
Molecular Formula C18H27NO6S
Molecular Weight 385.5 g/mol
IUPAC Name tert-butyl 3-[2-(4-methylphenyl)sulfonyloxypropoxy]azetidine-1-carboxylate
Standard InChI InChI=1S/C18H27NO6S/c1-13-6-8-16(9-7-13)26(21,22)25-14(2)12-23-15-10-19(11-15)17(20)24-18(3,4)5/h6-9,14-15H,10-12H2,1-5H3
Standard InChI Key HSDZWFYVPNLCMI-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)OC(C)COC2CN(C2)C(=O)OC(C)(C)C
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OC(C)COC2CN(C2)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

tert-Butyl 3-(2-(tosyloxy)propoxy)-azetidine-1-carboxylate (CAS No. 1648864-43-0) is a specialized organic compound with a molecular formula of C18H27NO6S and a molecular weight of 385.5 g/mol. The compound's structure combines several functional groups of pharmacological interest: an azetidine ring core, a tosyloxy (p-toluenesulfonate) group serving as an excellent leaving group, a propoxy linker, and a tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen.

The compound's IUPAC name is tert-butyl 3-[2-(4-methylphenyl)sulfonyloxypropoxy]azetidine-1-carboxylate, which accurately describes its structural components. Its molecular architecture can be represented through the following structural identifiers:

Identifier TypeCode
Standard InChIInChI=1S/C18H27NO6S/c1-13-6-8-16(9-7-13)26(21,22)25-14(2)12-23-15-10-19(11-15)17(20)24-18(3,4)5/h6-9,14-15H,10-12H2,1-5H3
Standard InChIKeyHSDZWFYVPNLCMI-UHFFFAOYSA-N
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC(C)COC2CN(C2)C(=O)OC(C)(C)C
Canonical SMILESCC1=CC=C(C=C1)S(=O)(=O)OC(C)COC2CN(C2)C(=O)OC(C)(C)C

Table 1: Chemical identifiers for tert-Butyl 3-(2-(tosyloxy)propoxy)-azetidine-1-carboxylate.

Key Structural Features

The compound's structure contains several elements of chemical significance:

Physical and Chemical Properties

Physical State and Appearance

Based on its molecular structure and weight, tert-Butyl 3-(2-(tosyloxy)propoxy)-azetidine-1-carboxylate is expected to be a white to off-white crystalline solid at room temperature, similar to structurally related compounds .

Solubility Profile

The compound likely exhibits good solubility in common organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and acetonitrile due to its lipophilic character. Its solubility in water is expected to be limited, which is characteristic of compounds containing tosylate groups and Boc-protected amines .

Stability Considerations

The presence of the tosyloxy group makes the compound susceptible to nucleophilic attack. Storage recommendations typically include:

  • Storage in sealed containers

  • Temperature range of 2-8°C

  • Protection from light and moisture

  • Avoidance of strong nucleophiles and bases

Reaction StepReagentsConditionsComments
Tosylationp-Toluenesulfonyl chloride, Triethylamine or PyridineDCM, 0°C to RT, 4-16hAnhydrous conditions recommended
AlkylationAppropriate alcohol, Base (K2CO3, NaH)DMF, 60-90°C, 8-24hInert atmosphere preferred
Boc ProtectionBoc anhydride, DMAPTHF/DCM, 0°C to RT, 4-8hIf starting from unprotected azetidine

Table 2: Typical reaction conditions for the synthesis of tosylated azetidine derivatives .

Applications in Chemical Research

tert-Butyl 3-(2-(tosyloxy)propoxy)-azetidine-1-carboxylate serves several important functions in organic synthesis and drug development.

Role as a Synthetic Intermediate

Comparison with Structural Analogs

To better understand the significance of tert-Butyl 3-(2-(tosyloxy)propoxy)-azetidine-1-carboxylate, a comparison with structurally related compounds is informative.

Structural Comparison Table

CompoundCAS NumberMolecular WeightKey Structural DifferencePotential Impact on Reactivity
tert-Butyl 3-(2-(tosyloxy)propoxy)-azetidine-1-carboxylate1648864-43-0385.5 g/molReference compound-
tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate605655-08-1327.4 g/molLacks propoxy spacerEnhanced reactivity due to proximity of tosylate to the azetidine ring
tert-Butyl 3-(2-(tosyloxy)ethyl)azetidine-1-carboxylate676125-83-0355.5 g/molContains ethyl linker instead of propoxyDifferent spatial arrangement and flexibility profile
tert-Butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate1146951-82-7217.26 g/molContains hydroxyl group instead of tosylateLess reactive; serves as potential precursor
tert-Butyl 3-bromoazetidine-1-carboxylate1064194-10-0236.1 g/molDirect bromo substitution on azetidineAlternative leaving group with different reactivity profile

Table 3: Comparison of tert-Butyl 3-(2-(tosyloxy)propoxy)-azetidine-1-carboxylate with structurally related compounds.

Structure-Activity Relationships

The structural variations among these azetidine derivatives significantly impact their chemical properties and potential applications:

  • Linker Length Effect: The propoxy linker in tert-Butyl 3-(2-(tosyloxy)propoxy)-azetidine-1-carboxylate provides greater conformational flexibility compared to compounds with shorter linkers or direct substitution on the azetidine ring .

  • Leaving Group Variation: The tosyloxy group in the target compound offers excellent leaving group capabilities compared to hydroxyl derivatives, but potentially different reactivity patterns compared to bromo-substituted analogs .

  • Steric Considerations: The additional carbon in the propoxy chain of tert-Butyl 3-(2-(tosyloxy)propoxy)-azetidine-1-carboxylate introduces greater steric bulk, potentially affecting reaction rates in nucleophilic substitutions.

Research Applications and Future Directions

Current Research Applications

Based on its structural features and reactive groups, tert-Butyl 3-(2-(tosyloxy)propoxy)-azetidine-1-carboxylate is likely employed in several research contexts:

  • Fragment-based drug discovery: The compound can serve as a structural fragment for incorporation into potential drug candidates.

  • Chemical biology probes: The reactive tosylate group enables conjugation to biomolecules for studying biological processes .

  • Synthetic methodology development: The compound may be used to explore novel transformation sequences and reaction conditions .

Future Research Directions

Several promising research directions for tert-Butyl 3-(2-(tosyloxy)propoxy)-azetidine-1-carboxylate include:

  • Development of novel nucleophilic substitution methodologies that take advantage of the tosylate leaving group.

  • Creation of azetidine-containing compound libraries for biological screening, particularly in CNS drug discovery.

  • Exploration of stereoselective transformations involving the chiral center in the propoxy chain.

  • Investigation of the compound's utility in click chemistry and bioconjugation applications.

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